molecular formula C24H36O2S2 B14350854 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate CAS No. 91414-05-0

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate

Cat. No.: B14350854
CAS No.: 91414-05-0
M. Wt: 420.7 g/mol
InChI Key: ZWVBQMUJVVVDLM-UHFFFAOYSA-N
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Description

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dithian]-3-yl acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dithian]-3-yl acetate typically involves multiple steps. One common approach is to start with a cyclopenta[a]phenanthrene derivative, which undergoes a series of reactions including alkylation, cyclization, and acetylation to form the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dithian]-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dithian]-3-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Industry: This compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dithian]-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dithian]-3-yl acetate lies in its spiro structure, which imparts specific chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

91414-05-0

Molecular Formula

C24H36O2S2

Molecular Weight

420.7 g/mol

IUPAC Name

(10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dithiane]-3-yl) acetate

InChI

InChI=1S/C24H36O2S2/c1-16(25)26-18-7-10-22(2)17(15-18)5-6-19-20(22)8-11-23(3)21(19)9-12-24(23)27-13-4-14-28-24/h5,18-21H,4,6-15H2,1-3H3

InChI Key

ZWVBQMUJVVVDLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC45SCCCS5)C)C

Origin of Product

United States

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